3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile is a biphenyl derivative characterized by the presence of an amino group at the 3-position, a fluoro group at the 3’-position, and a carbonitrile group at the 4-position. Biphenyl derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent such as dioxane .
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. The choice of reagents, catalysts, and solvents is optimized for cost-effectiveness and efficiency. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active biphenyl derivatives.
Wirkmechanismus
The mechanism of action of 3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, fluoro, and carbonitrile groups can influence its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
3-Amino-3’-fluoro-[1,1’-biphenyl]-4-ol: A similar compound with a hydroxyl group instead of a carbonitrile group.
3-Amino-3’-fluoro-[1,1’-biphenyl]-2-carbonitrile: A positional isomer with the carbonitrile group at the 2-position
Uniqueness: 3-Amino-3’-fluoro-[1,1’-biphenyl]-4-carbonitrile is unique due to the specific arrangement of functional groups, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H9FN2 |
---|---|
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
2-amino-4-(3-fluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H9FN2/c14-12-3-1-2-9(6-12)10-4-5-11(8-15)13(16)7-10/h1-7H,16H2 |
InChI-Schlüssel |
KXMMCLROQOQEND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.